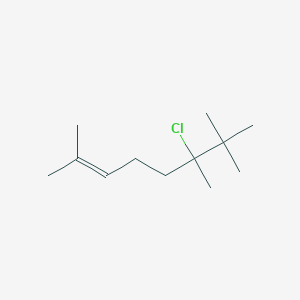

6-Chloro-2,6,7,7-tetramethyloct-2-ene

Description

Significance of Highly Substituted Alkenes in Complex Molecule Construction

Highly substituted alkenes are crucial building blocks in the construction of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. nih.govrsc.org The dense arrangement of substituents around the double bond provides a rigid scaffold that can be used to control the three-dimensional shape of a molecule, which is often critical for its biological activity or material properties. The stability of more substituted alkenes, a result of hyperconjugation and inductive effects, also makes them reliable intermediates in multi-step synthetic sequences. nih.govrsc.org

The substitution pattern on an alkene dictates the regiochemistry of addition reactions, allowing chemists to selectively introduce new functional groups at specific positions. rsc.org In reactions where alkenes are formed, the thermodynamic preference is often for the creation of the most substituted alkene, a principle that is widely exploited in synthesis design. rsc.org

Challenges in the Synthesis and Reactivity of Sterically Hindered Chlorinated Olefins

Despite their synthetic utility, the construction of sterically hindered chlorinated olefins is fraught with challenges. The very steric bulk that makes these molecules interesting also impedes the chemical reactions used to create them. Reactants may have difficulty approaching the reactive center due to the crowding of bulky alkyl groups, leading to slow reaction rates or the need for harsh reaction conditions. libretexts.org

Furthermore, the synthesis of tetrasubstituted alkenes, in particular, requires precise control over regio- and stereoselectivity, which can be difficult to achieve. rsc.orgucl.ac.uk Traditional methods for alkene synthesis may not be effective for these highly congested systems, necessitating the development of specialized catalysts and synthetic strategies. nih.govnih.govorganic-chemistry.org The reactivity of sterically hindered chlorinated olefins is also significantly influenced by their structure. The bulky substituents can shield the double bond and the carbon-chlorine bond from attacking reagents, making them less reactive than their less substituted counterparts. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

80325-40-2 |

|---|---|

Molecular Formula |

C12H23Cl |

Molecular Weight |

202.76 g/mol |

IUPAC Name |

6-chloro-2,6,7,7-tetramethyloct-2-ene |

InChI |

InChI=1S/C12H23Cl/c1-10(2)8-7-9-12(6,13)11(3,4)5/h8H,7,9H2,1-6H3 |

InChI Key |

QHYXXHSATOOYAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C(C)(C)C)Cl)C |

Origin of Product |

United States |

Mechanistic Investigations of 6 Chloro 2,6,7,7 Tetramethyloct 2 Ene Reactions

Elucidation of Reaction Intermediates in Addition and Elimination Processes

The study of reaction intermediates is crucial for understanding the stepwise transformation of reactants to products. For a substituted alkene like 6-Chloro-2,6,7,7-tetramethyloct-2-ene, several types of intermediates could be anticipated in addition and elimination reactions.

Halonium Ion Formation in Electrophilic Additions to Branched Alkenes

In the presence of an electrophilic halogen source (e.g., X₂), the double bond of an alkene can act as a nucleophile to form a cyclic halonium ion intermediate. For this compound, the electron-rich pi bond of the C2-C3 double bond would attack the electrophilic halogen. This process involves the formation of a three-membered ring containing the halogen atom, which carries a positive charge. The formation of a bridged halonium ion, rather than a discrete carbocation, is significant as it often dictates the stereochemical outcome of the reaction, typically leading to anti-addition products.

Carbocation Rearrangements in Tertiary Alkyl Chloride Reactions

The tertiary nature of the carbon atom bearing the chlorine atom (C6) in this compound suggests that reactions proceeding through a carbocation intermediate at this position could be susceptible to rearrangements. If the chloride ion were to leave, a tertiary carbocation would form. While tertiary carbocations are relatively stable, the possibility of hydride or alkyl shifts to form an even more stable carbocation, or to relieve steric strain, would need to be considered. However, without specific studies, the likelihood and nature of such rearrangements for this particular compound are unknown.

Radical Intermediates in Chlorination and Dechlorination Pathways

Reactions involving this compound under radical conditions (e.g., exposure to UV light in the presence of radical initiators) could proceed via radical intermediates. For instance, radical-initiated chlorination could lead to the formation of various chlorinated products through a chain reaction mechanism involving chlorine radicals. Conversely, dechlorination processes could also occur via radical pathways, potentially involving the formation of an alkyl radical at the C6 position.

Transition State Analysis of Key Transformations

The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. Analysis of the transition state provides insight into the reaction's kinetics and mechanism.

Energy Profiles and Barrier Heights for Elimination Reactions

Elimination reactions of this compound, such as dehydrochlorination to form an alkene, would proceed through a transition state. The energy profile of such a reaction would depict the energy of the system as it progresses from reactants to products, with the transition state representing the peak energy. The height of this energy barrier (the activation energy) determines the reaction rate. For this specific compound, factors such as the steric hindrance around the reaction center and the nature of the base used would influence the energy of the transition state.

Stereoelectronic Requirements for Bimolecular Elimination (Anti-periplanar geometry)

In-depth Analysis of Steric Hindrance in Reactions of this compound Currently Unavailable in Publicly Accessible Research

Initial investigations into the chemical behavior of this compound reveal a significant gap in the available scientific literature. While the structural formula of this highly substituted tertiary alkyl chloride suggests a strong influence of steric hindrance on its reactivity, specific mechanistic studies and detailed research findings are not present in currently accessible chemical databases and scientific journals.

The compound's structure, featuring a tertiary chloroalkane with bulky tetramethyl and octene groups, inherently points towards significant steric shielding around the reactive centers. This structural characteristic would be expected to heavily influence the mechanisms of its reactions, particularly nucleophilic substitutions and elimination reactions.

In typical reactions of tertiary alkyl halides, the steric bulk around the carbon atom bearing the halogen atom hinders the backside attack required for a concerted SN2 reaction. Consequently, these compounds predominantly undergo reactions through a stepwise SN1 mechanism, which involves the formation of a carbocation intermediate. Elimination reactions, specifically the E2 mechanism, are also highly sensitive to steric hindrance, which can affect the accessibility of protons for abstraction by a base.

Given the absence of this specific data, a thorough and scientifically accurate article on the mechanistic investigations and the influence of steric hindrance on the reactions of this compound cannot be generated at this time. Further experimental research is required to elucidate the chemical properties and reactivity of this compound.

Regioselectivity and Stereoselectivity in the Reactivity of 6 Chloro 2,6,7,7 Tetramethyloct 2 Ene

Regiochemical Outcomes in Electrophilic Addition to the Highly Substituted Alkene

The tetrasubstituted nature of the carbon-carbon double bond in 6-Chloro-2,6,7,7-tetramethyloct-2-ene presents a unique case for studying the principles of electrophilic addition. The distribution of substituents significantly influences the stability of potential carbocation intermediates, thereby directing the regiochemical outcome of such reactions.

Markovnikov's rule predicts that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom will attach to the carbon with more hydrogen substituents, while the halide will bond to the more substituted carbon. organic-chemistry.orgbyjus.comlibretexts.org This is due to the formation of a more stable carbocation intermediate. chemistrysteps.com In the case of this compound, both carbons of the double bond are highly substituted. However, the proximity of the bulky tert-butyl group and the electron-withdrawing chloro-substituted carbon creates a complex electronic and steric environment.

Deviations from Markovnikov's rule can occur, particularly in highly branched systems where steric hindrance can play a more dominant role than electronic effects, or when alternative reaction mechanisms, such as free-radical additions, are at play. organic-chemistry.orgrutgers.edu For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. chemistrysteps.com

| Reagent | Conditions | Predicted Major Product | Governing Principle |

|---|---|---|---|

| HCl | Polar solvent | Addition according to carbocation stability | Markovnikov's Rule |

| HBr | Peroxides, UV light | Anti-Markovnikov addition | Radical Mechanism |

| H₂O, H⁺ | Acid catalyst | Markovnikov hydration | Carbocation Stability |

Both electronic and steric factors are crucial in determining the regioselectivity of electrophilic additions. nih.govnih.govrsc.org Electron-donating groups stabilize adjacent carbocations, while electron-withdrawing groups have a destabilizing effect. The numerous methyl groups in this compound are electron-donating, influencing the electron density of the double bond.

Stereochemical Control in Reactions Involving the Double Bond and Chiral Centers

The presence of a chiral center at the chlorinated carbon and the planar nature of the double bond introduce elements of stereochemistry into the reactions of this compound. The spatial arrangement of atoms during a reaction can lead to the preferential formation of one stereoisomer over another.

The halogenation of alkenes, such as bromination or chlorination, typically proceeds through an anti-addition pathway. masterorganicchemistry.comleah4sci.comlibretexts.org This means that the two halogen atoms add to opposite faces of the double bond. youtube.commasterorganicchemistry.com This stereoselectivity is explained by the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by a halide ion occurs from the side opposite to the bridged halonium ion, resulting in the anti addition product. leah4sci.comlibretexts.org Given the steric hindrance around the double bond in this compound, this pathway is expected to be highly favored. masterorganicchemistry.com

| Reaction | Typical Stereochemistry | Intermediate |

|---|---|---|

| Halogenation (Br₂, Cl₂) | Anti-addition masterorganicchemistry.comlibretexts.org | Cyclic halonium ion masterorganicchemistry.com |

| Hydroboration-Oxidation | Syn-addition utexas.edu | Concerted addition utexas.edu |

| Epoxidation | Syn-addition libretexts.org | Concerted mechanism |

When a new chiral center is formed in a molecule that already contains a stereocenter, the resulting stereoisomers are diastereomers. The existing chiral center at the chlorinated carbon in this compound can influence the stereochemical outcome of reactions at the adjacent double bond, a phenomenon known as diastereoselection. chemistrysteps.com The steric bulk and electronic nature of the substituent at the existing stereocenter can direct the approach of reagents to one face of the double bond, leading to the preferential formation of one diastereomer. lumenlearning.comvanderbilt.edu

Competition Between Substitution and Elimination Pathways at the Tertiary Chloride Center

The tertiary nature of the alkyl chloride in this compound means that it can undergo both nucleophilic substitution (Sₙ1) and elimination (E1) reactions. quora.comchemistry.coach These reactions often compete with each other as they proceed through a common carbocation intermediate. youtube.com

The outcome of this competition is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. Strong, bulky bases tend to favor elimination, while weaker, less hindered nucleophiles favor substitution. chemistry.coach Higher temperatures generally favor elimination reactions entropically. masterorganicchemistry.comchemistrysteps.com Given the steric hindrance around the tertiary carbon, elimination is often a significant competing pathway.

| Factor | Favors Sₙ1 | Favors E1 |

|---|---|---|

| Nucleophile/Base | Weak, non-bulky nucleophile chemistry.coach | Weak base, can be bulky chemistry.coach |

| Temperature | Lower temperatures | Higher temperatures masterorganicchemistry.comchemistrysteps.com |

| Solvent | Protic solvents | Less nucleophilic solvents |

Q & A

Q. How to address contradictions in catalytic hydrogenation efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.